molecular formula C17H20BNO5S B1452225 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913836-07-4

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No.: B1452225
CAS No.: 913836-07-4
M. Wt: 361.2 g/mol
InChI Key: SEQRSOGIBTXUHT-UHFFFAOYSA-N
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Description

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is an organic compound with the empirical formula C17H20BNO5S and a molecular weight of 361.22 g/mol . This compound is known for its unique structure, which includes a boronic acid group, a sulfamoyl group, and a methoxybenzyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid can be compared with other boronic acids and sulfamoyl-containing compounds. Similar compounds include:

    Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.

    4-Methoxybenzylboronic acid: Contains a methoxybenzyl group, similar to the target compound, but lacks the sulfamoyl group.

    Cyclopropylboronic acid: Contains a cyclopropyl group, similar to the target compound, but lacks the methoxybenzyl and sulfamoyl groups.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

[3-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO5S/c1-24-16-9-5-13(6-10-16)12-19(15-7-8-15)25(22,23)17-4-2-3-14(11-17)18(20)21/h2-6,9-11,15,20-21H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRSOGIBTXUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657069
Record name (3-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-07-4
Record name B-[3-[[Cyclopropyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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